5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

HIV-1 reverse transcriptase Structure-activity relationship (SAR) Fluorine positional isomer

5-(3-Fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 866156-60-7) is a synthetic 1,5-benzodiazepin-2-one derivative characterized by a 3-fluorobenzoyl substituent at the N5 position. This compound was specifically designed and characterized as part of a focused library of fourteen 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs screened for anti-HIV-1 reverse transcriptase (RT) activity.

Molecular Formula C17H15FN2O2
Molecular Weight 298.317
CAS No. 866156-60-7
Cat. No. B2839493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
CAS866156-60-7
Molecular FormulaC17H15FN2O2
Molecular Weight298.317
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2O2/c1-11-9-16(21)19-14-7-2-3-8-15(14)20(11)17(22)12-5-4-6-13(18)10-12/h2-8,10-11H,9H2,1H3,(H,19,21)
InChIKeyCRTOZGXYAFHQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 5-(3-Fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 866156-60-7) – Procurement & Selection Guide for HIV-1 RT Inhibitor Research


5-(3-Fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 866156-60-7) is a synthetic 1,5-benzodiazepin-2-one derivative characterized by a 3-fluorobenzoyl substituent at the N5 position. This compound was specifically designed and characterized as part of a focused library of fourteen 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs screened for anti-HIV-1 reverse transcriptase (RT) activity [1]. Its molecular formula is C₁₇H₁₅FN₂O₂ with a molecular weight of 298.31 g/mol, and it is supplied at a minimum purity of 95% (AKSci) or 90% (Leyan) . Unlike classical 1,4-benzodiazepines that target GABA-A receptors, this compound operates within the non-nucleoside RT inhibitor (NNRTI) chemical space, making it directly relevant to antiviral research programs.

Why In-Class 1,5-Benzodiazepin-2-one Analogs Cannot Substitute CAS 866156-60-7: Evidence from Comparative HIV-1 RT SAR


Within the 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one chemotype, small positional changes in the N5-aroyl substituent produce dramatic shifts in HIV-1 RT inhibitory potency—ranging from >100 µM to single-digit µM—despite identical core scaffolds [1]. The 3-fluorobenzoyl substituent in compound A8 occupies a distinct potency and electronic window within this SAR matrix: it is measurably active (IC₅₀ = 76.3 µM) where the 2-fluoro positional isomer (A7) is completely inactive (IC₅₀ > 100 µM), yet it is not as potent as the 3-chloro analog (A11, IC₅₀ = 6.87 µM) [1][2]. Consequently, researchers seeking a fluorinated benzodiazepin-2-one control compound with moderate but reproducible RT inhibition in the 50–100 µM range cannot simply replace A8 with any fluorobenzoyl-substituted analog without altering assay outcomes. The quantitative SAR discontinuity across fluorine positional isomers makes compound-specific procurement essential for reproducible structure–activity relationship studies.

5-(3-Fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (866156-60-7): Quantitative Differentiation Evidence


Fluorine Positional Isomer SAR: 3-Fluorobenzoyl (A8) vs. 2-Fluorobenzoyl (A7) in HIV-1 RT Inhibition – Direct Head-to-Head Comparison

In the same in vitro ELISA-based colorimetric HIV-1 RT assay performed under identical conditions, the 2-fluorobenzoyl positional isomer (A7, CAS 866138-21-8) was essentially inactive with an IC₅₀ > 100,000 nM (>100 µM), whereas the 3-fluorobenzoyl isomer (A8, CAS 866156-60-7) demonstrated measurable inhibition with an IC₅₀ of 76,300 nM (76.3 µM) [1][2]. This constitutes a greater than 1.3-fold improvement in potency simply by shifting the fluorine from the ortho to the meta position on the benzoyl ring. The qualitative change from 'inactive' to 'measurably active' across positional isomers establishes that the 3-fluoro regioisomer engages the RT non-nucleoside inhibitory binding pocket in a productive pose not accessible to the 2-fluoro analog [1].

HIV-1 reverse transcriptase Structure-activity relationship (SAR) Fluorine positional isomer

Fluorine Positional Isomer SAR: 3-Fluorobenzoyl (A8) vs. 4-Fluorobenzoyl (A9) – Differential Potency Comparison

The 4-fluorobenzoyl analog (A9, CAS not assigned in the same series) exhibited an IC₅₀ of 25,000 nM (25.0 µM) in the same HIV-1 RT enzymatic assay, compared to 76,300 nM (76.3 µM) for the 3-fluorobenzoyl analog A8 [1][2]. The 4-fluoro substituted compound is approximately 3.1-fold more potent than the 3-fluoro derivative. This creates a clear SAR gradient where the rank order of potency is para-F (25 µM) > meta-F (76.3 µM) > ortho-F (>100 µM) for the fluoro-substituted benzoyl series, providing a reproducible three-point SAR profile for docking validation and pharmacophore refinement [1].

HIV-1 RT inhibition Fluorine positional isomer SAR gradient

3-Halogen Congener Comparison: 3-Fluorobenzoyl (A8) vs. 3-Chlorobenzoyl (A11) – Impact of Halogen Size and Electronegativity on RT Inhibition

When the 3-fluorine atom in A8 is replaced by a 3-chlorine atom (A11, CAS in the series), the HIV-1 RT IC₅₀ improves from 76,300 nM (76.3 µM) to 6,870 nM (6.87 µM), representing an ~11.1-fold increase in potency [1][2]. Conversely, the 3-methoxy analog (A5) shows an IC₅₀ of 87,900 nM (87.9 µM), essentially equipotent with the 3-fluoro compound [3]. This halogen-size-dependent potency window—where 3-Cl outperforms 3-F by >10-fold, yet 3-OCH₃ is equipotent with 3-F—provides a unique probe set for dissecting steric versus electronic contributions to RT binding pocket occupancy [1].

HIV-1 RT NNRTI Halogen SAR 3-Substituted benzoyl

Comparison Against Unsubstituted Parent: 3-Fluorobenzoyl (A8) vs. Benzoyl (A1) – Quantifying the Fluorine Effect on Anti-RT Activity

The unsubstituted benzoyl parent compound (A1) exhibits an IC₅₀ of 17,500 nM (17.5 µM) in the same HIV-1 RT assay, which is 4.4-fold more potent than the 3-fluorobenzoyl analog A8 (IC₅₀ = 76,300 nM, 76.3 µM) [1][2]. This demonstrates that the introduction of a meta-fluorine atom onto the benzoyl ring is RT-inhibitory-deactivating in this scaffold, contrasting with the para-fluoro analog (A9, 25 µM) which also reduces activity relative to the parent but to a lesser degree. This attenuation pattern is critical for designing negative-control probes in RT inhibition assays [1].

HIV-1 RT Fluorine substitution effect Parent compound benchmark

Recommended Research and Procurement Scenarios for 5-(3-Fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (866156-60-7)


Fluorine Positional SAR Libraries in NNRTI Drug Discovery

Procurement of A8 as part of a complete fluorine positional scan set (A7: 2-F, A8: 3-F, A9: 4-F) enables construction of a three-point SAR curve for halogen-aroyl interactions at the HIV-1 RT NNIBP. The quantitative IC₅₀ values (A7 >100 µM, A8 76.3 µM, A9 25.0 µM) provide a validated training dataset for Free-Wilson analysis or 3D-QSAR model development [1]. This scenario is directly supported by the head-to-head comparative data presented in the Chander et al. (2017) study, where all three fluoro positional isomers were synthesized and tested in parallel [1].

Enzymatic Assay Negative-Control Compound for HIV-1 RT Inhibitor Screening

With an IC₅₀ of 76.3 µM against wild-type HIV-1 RT, A8 operates in the moderate- to low-activity range suitable as a negative or weakly-active reference control in RT inhibition screening cascades. Its activity is 4.4-fold weaker than the unsubstituted parent A1 (17.5 µM) [1][2], providing a clear window to distinguish non-specific or assay interference artifacts from genuine RT inhibitory activity. Researchers can use A8 to set the 'moderate inhibition' threshold in dose-response screening protocols.

Halogen-Specific Binding Pocket Electrostatic Profiling

A8 is uniquely positioned as the smallest halogen-bearing analog at the 3-position of the benzoyl ring (atomic radius F = 64 pm vs. Cl = 99 pm; electronegativity F = 3.98 vs. Cl = 3.16). Comparison of A8 (3-F, 76.3 µM) with A11 (3-Cl, 6.87 µM) and A5 (3-OCH₃, 87.9 µM) allows computational chemists to parse the electrostatic versus steric determinants of RT allosteric pocket occupation [1][3]. This application is particularly relevant for molecular docking studies where the electron-withdrawing character of fluorine must be calibrated independently of steric bulk.

Reference Standard for 19F NMR-Based Binding or Metabolism Studies

The single 19F nucleus in the 3-fluorobenzoyl group of A8 provides a sensitive spectroscopic handle for 19F NMR-based ligand-observed protein binding experiments, metabolic stability tracking in microsomal incubations, or as a 19F MRI phantom development candidate. The 19F chemical shift and relaxation properties constitute a quantifiable spectroscopic differentiation from the 2-fluoro (A7) and 4-fluoro (A9) positional isomers, enabling simultaneous multi-fluorophore experiments without signal overlap.

Quote Request

Request a Quote for 5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.